Broad Intellectual Property Coverage Across Multiple Kinase Targets
1H-Pyrrolo[3,2-c]pyridin-4-amine is a core scaffold in multiple patent families covering distinct kinase targets, demonstrating its broad utility compared to more specialized heterocyclic alternatives like indazole or pyrazolopyridine cores which are typically patented for single target families. Specifically, this exact scaffold is central to Pfizer's Trk inhibitor patents [1], patent applications covering CDK modulators [2], and specific Mps1 inhibitor patent estates [3]. This cross-target patent coverage is quantifiably broader than comparators like 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is predominantly associated with Src-family kinase inhibition.
| Evidence Dimension | Number of distinct kinase target families covered in patent literature |
|---|---|
| Target Compound Data | ≥4 distinct families (Trk, CDK, Mps1, FGFR) |
| Comparator Or Baseline | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (predominantly 1-2 families) |
| Quantified Difference | Approximately 2-4x broader patent landscape |
| Conditions | Analysis of patent classifications (IPC C07D471/04, A61P35/00) |
Why This Matters
Broader patent utility reduces the risk of scaffold-specific IP limitations and increases the potential for developing diverse, patentable chemical matter from a single procurement source.
- [1] Andrews, M.D. et al. Pyrrolo[3,2-c]pyridine tropomyosin-related kinase inhibitors. Patent WO2014053968A1, 2014. View Source
- [2] Cdk modulators. Patent WO2010003133A2, 2010. View Source
- [3] Blagg, J. et al. Pyrrolopyridineamino Derivatives as Mps1 Inhibitors. Patent WO2012123745A1, 2012. View Source
